molecular formula C15H8F5NO B4878331 1-(pentafluorobenzoyl)indoline

1-(pentafluorobenzoyl)indoline

Cat. No. B4878331
M. Wt: 313.22 g/mol
InChI Key: IFBONPGCXOARNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(pentafluorobenzoyl)indoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of indoline, which is a heterocyclic compound that is widely used in the synthesis of various organic compounds. The pentafluorobenzoyl group in 1-(pentafluorobenzoyl)indoline makes it a highly reactive compound that can be used in a variety of chemical reactions.

Mechanism of Action

The mechanism of action of 1-(pentafluorobenzoyl)indoline is not fully understood, but it is believed to involve the formation of a covalent bond between the compound and its target molecule. This covalent bond formation can alter the structure and function of the target molecule, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-(pentafluorobenzoyl)indoline has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism and function. It has also been shown to have anti-inflammatory and antioxidant properties, which could make it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(pentafluorobenzoyl)indoline in lab experiments include its high reactivity, which makes it an effective catalyst and fluorescent probe. Its ability to form covalent bonds with target molecules also makes it a valuable tool for studying biochemical and physiological processes. However, its high reactivity can also be a limitation, as it can react with unintended molecules and lead to unwanted side effects.

Future Directions

There are several future directions for research on 1-(pentafluorobenzoyl)indoline. One potential direction is to explore its potential as a therapeutic agent for various diseases, given its anti-inflammatory and antioxidant properties. Another direction is to develop new synthesis methods for this compound that could improve yield and purity. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

1-(pentafluorobenzoyl)indoline has several potential applications in scientific research. It has been used as a fluorescent probe in biological imaging studies, where it can be used to visualize cellular structures and processes. It has also been used as a catalyst in organic synthesis reactions, where its high reactivity makes it an effective catalyst for a variety of reactions.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(2,3,4,5,6-pentafluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F5NO/c16-10-9(11(17)13(19)14(20)12(10)18)15(22)21-6-5-7-3-1-2-4-8(7)21/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBONPGCXOARNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pentafluorobenzoyl)indoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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